2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid
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Overview
Description
2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form the oxadiazole ring, followed by sulfonylation with a sulfonyl chloride derivative . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the sulfonyl group.
Scientific Research Applications
2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique pharmacophore.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-Aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole
- 3-((5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole
Uniqueness
2-(((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)acetic acid is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C7H10N2O5S |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-[(5-ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-2-6-8-5(9-14-6)3-15(12,13)4-7(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
FYFKAICNKUBFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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